![molecular formula C20H27NO11 B3030826 Amygdaloside CAS No. 96420-61-0](/img/structure/B3030826.png)
Amygdaloside
Overview
Description
Amygdalin, also known as “Amygdaloside”, is a natural cyanogenic glycoside that is found in the seeds of some edible plants, such as bitter almonds and peaches . It is a medically interesting but controversial compound as it has anticancer activity on one hand and can be toxic via enzymatic degradation and production of hydrogen cyanide on the other hand .
Synthesis Analysis
Amygdalin is a naturally occurring disaccharide, a source of HCN, highly concentrated in fruit kernels from Rosaceae species, for example, in bitter almonds, apricot, and peach . The biosynthesis of amygdalin involves the initial conversion of L-phenylalanine into mandelonitrile catalyzed by cytochrome P450 and CYP71AN24. By the action of UDP-glucosyltransferase, mandelonitrile is converted to prunasin. The glucosyltransferase catalyzes conversion of prunasin into amygdalin .Molecular Structure Analysis
Amygdalin belongs to the cyanogenic glycosides (CGs), which are a group of organic chemical compounds composed of sugar(s) and an aglycon containing 1-cyanobenzyl moiety. The 1-cyanobenzyl moiety is linked to the hemiacetal OH group located at the anomeric carbon atom of the sugar moiety . Its molecular formula is C20H27NO11 .Chemical Reactions Analysis
Amygdalin is metabolized by the enzyme beta-glucosidase, which removes the glucose molecules to form prunasin and mandelonitrile. This is further broken down to benzaldehyde and hydrocyanic acid .Physical And Chemical Properties Analysis
Amygdalin is a cyanogenic glycoside derived from nuts, plants, and the pits of certain fruits, primarily apricots . Its molecular formula is C20H27NO11 .Scientific Research Applications
- Amygdalin exhibits antioxidant activity, helping to neutralize harmful free radicals in the body. These properties contribute to overall health and may play a role in disease prevention .
- Amygdalin has been investigated for its potential as an anticancer agent. In vitro and in vivo studies suggest that it may suppress cancer cell formation .
- Notably, amygdalin increases Bax (pro-apoptotic protein) expression and decreases Bcl-2 (anti-apoptotic protein) expression in breast cancer cells .
- The safety and efficacy of amygdalin depend on the gut microbiota composition. Variability in microbial populations affects its toxicity and metabolism .
- Studies suggest that amygdalin can improve digestive function and reproductive health .
- Encapsulation of amygdalin in alginate-chitosan nanoparticles (ACNPs) is an emerging area of research. ACNPs allow controlled, sustained release of amygdalin without harming healthy cells .
Antioxidant Properties
Anticancer Potential
Anti-Inflammatory and Immunomodulatory Effects
Gastrointestinal Microbiota Intervention
Cardiovascular Health and Antiatherosclerotic Effects
Digestive and Reproductive Systems
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCIJNAGGSZNQT-SWRVSKMJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | amygdalin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Amygdalin | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031434 | |
Record name | DL-Amygdalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |
Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |
Record name | AMYGDALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
[(6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy](phenyl)acetonitrile | |
CAS RN |
51371-34-7, 29883-15-6 | |
Record name | DL-Amygdalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amygdalin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMYGDALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
223-226 °C | |
Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111 | |
Record name | AMYGDALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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